molecular formula C12H13ClN2O2 B3159476 methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate CAS No. 862377-53-5

methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate

Cat. No.: B3159476
CAS No.: 862377-53-5
M. Wt: 252.69 g/mol
InChI Key: WCSCFRDQHOTFSS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate is a chiral tryptophan derivative featuring a 7-chloro-substituted indole ring and a methyl ester group. Its (S)-configured stereochemistry is critical for its biological relevance, as it mimics natural amino acid conformations. The compound is synthesized via esterification of (S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid using thionyl chloride (SOCl₂) in methanol, yielding an off-white solid . This molecule serves as a key intermediate in the synthesis of antimicrobial agents, particularly indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, which are explored for their activity against resistant bacteria .

Properties

IUPAC Name

methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSCFRDQHOTFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate typically involves the functionalization of tryptophan derivatives. One common method includes the direct C7 functionalization of tryptophan, followed by esterification. For instance, a solution of tryptophan derivative in an appropriate solvent is treated with a chlorinating agent to introduce the chloro group at the C7 position. This is followed by esterification using methanol and an acid catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of amino-indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Halogen-Substituted Tryptophan Methyl Esters

a. Methyl (S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoate (7b)

  • Structural Differences : Substitutes chlorine with fluorine at the indole’s 6-position.
  • Synthesis: Analogous to 7c, using (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid and SOCl₂/MeOH .
  • Impact of Halogen : Fluorine’s smaller atomic radius and higher electronegativity may alter electronic properties and binding interactions compared to chlorine.

b. Methyl (S)-2-Amino-3-(1H-indol-3-yl)propanoate (Parent Compound)

  • Structural Differences : Lacks the 7-chloro substituent.
  • Role: Demonstrates how halogenation affects lipophilicity and bioactivity.

Heterocyclic Variants: (2S)-Methyl 2-[(2-Phenyl-1H-imidazol-4-yl)methylamino]propanoate (3a)

  • Structural Differences : Replaces the indole ring with a phenylimidazole moiety.
  • Properties : Exhibits a melting point of 145–146°C and distinct $ ^1\text{H-NMR} $ signals (e.g., δ = 1.34 ppm for CH₃, δ = 7.85 ppm for aromatic protons) .
  • Functional Implications : The imidazole group introduces basicity and hydrogen-bonding capacity, diverging from indole’s π-π stacking tendencies.

Carboxylic Acid Derivative: 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structural Differences : Features a carboxylic acid group instead of the methyl ester.
  • Implications : The acid form may exhibit reduced cell permeability but enhanced solubility in aqueous environments compared to the ester derivative .

Data Tables

Table 2: Spectral Data Highlights

Compound $ ^1\text{H-NMR} $ (δ, ppm) $ ^{13}\text{C-NMR} $ (δ, ppm) Melting Point (°C)
3a 1.34 (CH₃), 7.85 (ArH) 18.5 (CH₃), 176.4 (COOCH₃) 145–146
7c Not reported Not reported Not reported

Biological Activity

Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

IUPAC Name: this compound
Molecular Formula: C12H13ClN2O2
CAS Number: 2108118-84-7
Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring structure allows it to bind to receptors and enzymes, influencing several biological pathways. It has been studied for its potential antiviral , anticancer , and antimicrobial properties, which are crucial for drug development targeting specific diseases .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against viral infections by inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has been shown to induce apoptosis in several cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to modulate signaling pathways involved in cell survival is a promising avenue for anticancer therapies .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against specific bacteria and fungi have been reported, indicating its potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntiviralVarious virusesInhibition of replication
AnticancerCancer cell linesInduction of apoptosis
AntimicrobialBacteria & fungiSignificant reduction in growth

Case Study: Anticancer Activity

A study conducted on human breast cancer cells revealed that this compound inhibited cell growth with an IC50 value of 15 µM. Further analysis indicated that the compound induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study: Antimicrobial Efficacy

In a recent investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The results showed an MIC of 0.5 µg/mL for S. aureus, demonstrating potent antimicrobial activity compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis can be adapted from analogous indole derivatives. For example, coupling L-tryptophan methyl ester (or its chloro-substituted analog) with electrophilic reagents under peptide bond-forming conditions (e.g., carbodiimide coupling) is a viable approach . Optimize yields by:
  • Using anhydrous solvents (e.g., DCM or EtOH) to minimize hydrolysis .
  • Controlling temperature (reflux conditions for 7–10 hours) to ensure complete conversion .
  • Employing chiral ligands or additives to preserve stereochemistry, as seen in prenylation reactions of indole derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on indole proton signals (δ ~7.0–7.5 ppm) and ester carbonyl (~170 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in indole derivatives) to validate stereochemistry .
  • HPLC : Assess purity (>98%) using reversed-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 7-chloro substituent influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the indole ring for electrophilic substitutions. For example:
  • Buchwald–Hartwig Amination : Use Pd catalysts to functionalize the indole C4/C5 positions, leveraging chloro as a directing group .
  • Unexpected Reactivity : Monitor side reactions (e.g., cyanoacetamide formation via hydroxylamine treatment, as in ) and use LC-MS to track intermediates .

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to histone deacetylases (HDACs), given precedents for indole-based HDAC inhibitors .
  • DFT Calculations : Analyze electron density maps to assess regioselectivity in reactions (e.g., Vilsmeier formylation of indoles) .

Q. How can racemization be minimized during esterification or amidation steps?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform reactions at 0–4°C to reduce kinetic energy and racemization .
  • Chiral Auxiliaries : Use phthalimide-protected intermediates (e.g., 1,3-dioxoisoindolin-2-yl groups) to stabilize stereocenters, as demonstrated in prenylation reactions .

Q. What safety precautions are essential when handling chloro-substituted indoles?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during deprotection).
  • PPE : Wear nitrile gloves and goggles, as chloro-indoles may cause skin/eye irritation (analogous to fluoro-indole safety protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate
Reactant of Route 2
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methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate

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